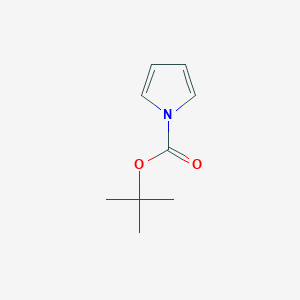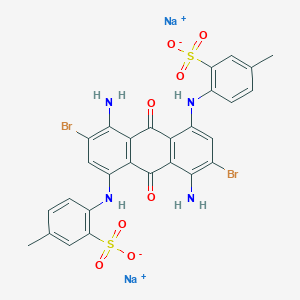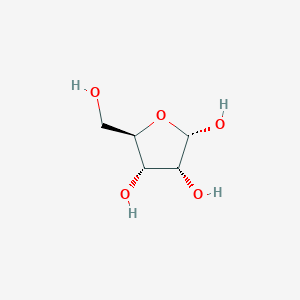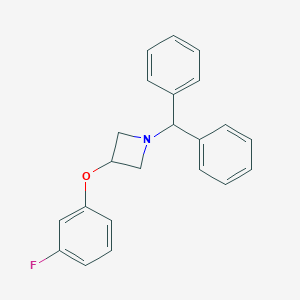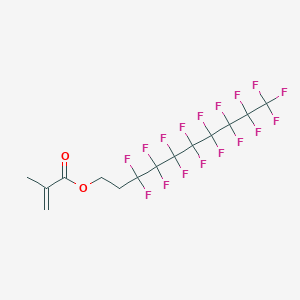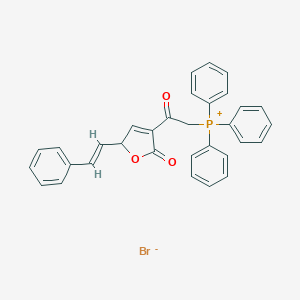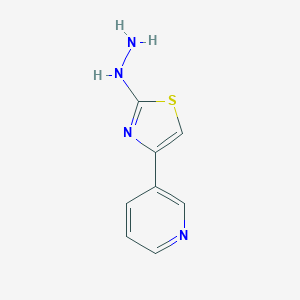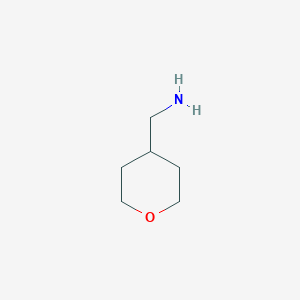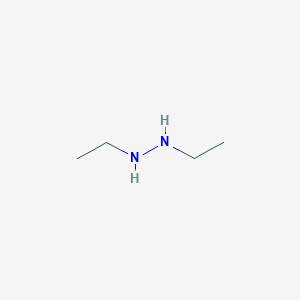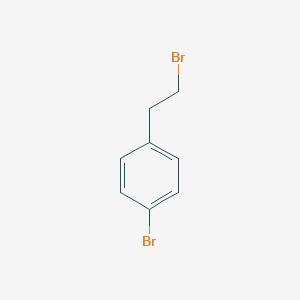
1-Bromo-4-(2-bromoethyl)benzene
概要
説明
1-Bromo-4-(2-bromoethyl)benzene is a brominated aromatic compound that is of interest in various chemical synthesis processes. It is structurally characterized by the presence of a benzene ring substituted with a bromo group at the first position and a 2-bromoethyl group at the fourth position. This compound is not directly mentioned in the provided papers, but its synthesis and properties can be inferred from similar brominated benzenes and their reactivity.
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves halogenation reactions, where bromine atoms are introduced into the benzene ring. For instance, the synthesis of 1,4-dibromo-2,5-bis(bromomethyl)benzene involves bromination with N-Bromosuccinimide (NBS) . Similarly, 1-bromo-4-(3,7-dimethyloctyl)benzene is synthesized through a series of steps including bromination . These methods could potentially be adapted for the synthesis of 1-Bromo-4-(2-bromoethyl)benzene.
Molecular Structure Analysis
The molecular structure of brominated benzenes is characterized by the electron-withdrawing effect of the bromine atoms, which can influence the reactivity of the compound. X-ray diffraction (XRD) analysis is a common technique used to determine the crystal structure of such compounds . The presence of bromine atoms can lead to various intermolecular interactions, such as Br⋯Br, C-H⋯Br, and C-Br⋯π interactions, which can affect the packing and stability of the crystal structure .
Chemical Reactions Analysis
Brominated benzene derivatives are versatile intermediates in organic synthesis. They can undergo various reactions, including coupling reactions like the Suzuki reaction , as well as conversions to organometallic species . The presence of bromine atoms makes these compounds suitable for further functionalization through nucleophilic substitution or via the formation of aryllithium species .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzenes are influenced by the presence of bromine substituents. These compounds typically have higher densities and melting points compared to unsubstituted benzene due to the heavy bromine atoms . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be studied using density functional theory (DFT) calculations . These properties are crucial for understanding the reactivity and stability of the compound.
科学的研究の応用
Gas-Phase Elimination Kinetics
- Research Context : The gas-phase elimination kinetics of 1-bromo-4-(2-bromoethyl)benzene and related compounds were investigated to understand their reaction mechanisms at high temperatures and pressures.
- Findings : The study revealed that these compounds undergo homogeneous, unimolecular first-order rate reactions under certain conditions, providing insights into their chemical behavior in different environments (Chuchani & Martín, 1990).
Fluorescence Properties
- Research Context : The synthesis and fluorescence properties of derivatives of 1-bromo-4-(2-bromoethyl)benzene were analyzed.
- Findings : These compounds exhibit significant fluorescence intensity differences between their solution and solid states, indicating potential applications in luminescence and optoelectronics (Liang Zuo-qi, 2015).
Synthesis of Functionalized Benzenes
- Research Context : The synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes, which are key starting materials for various chemical applications.
- Findings : Efficient, high-yield synthesis routes were developed for these compounds, starting from 1-bromo-4-(2-bromoethyl)benzene and related materials, demonstrating their utility in the preparation of benzyne precursors and Lewis acid catalysts (Reus et al., 2012).
Graphene Nanoribbon Synthesis
- Research Context : The synthesis and characterization of 1-bromo-4-(2-bromoethyl)benzene derivatives for the bottom-up synthesis of graphene nanoribbons.
- Findings : This research presented a method to create precursors for the controlled synthesis of graphene nanoribbons, which are crucial in nanotechnology and materials science (Patil et al., 2012).
Modular Construction of Dendritic Carbosilanes
- Research Context : Investigating the use of 1-bromo-4-(2-bromoethyl)benzene in the modular construction of dendritic carbosilanes.
- Findings : The compound was used efficiently in the assembly and organization of connectivity for the synthesis of modified carbosilane dendrimers, showcasing its versatility in dendrimer chemistry (Casado & Stobart, 2000).
作用機序
Target of Action
1-Bromo-4-(2-bromoethyl)benzene, also known as 4-Bromophenethyl bromide , is a chemical compound that is used in various chemical reactionsIt is known to participate in reactions involving nucleophilic substitution and free radical bromination .
Mode of Action
The mode of action of 1-Bromo-4-(2-bromoethyl)benzene involves its interaction with other reactants in a chemical reaction. It can act as an electrophile, reacting with nucleophiles in nucleophilic substitution reactions . In free radical bromination, it can lose a bromine atom, forming a radical that can participate in further reactions .
Biochemical Pathways
It is known to be used in the synthesis of various organic compounds , which suggests that it may influence a variety of biochemical pathways depending on the context of its use.
Result of Action
The result of the action of 1-Bromo-4-(2-bromoethyl)benzene is the formation of new organic compounds. For instance, it can be used in the synthesis of lactone derivatives and α-iminocarboxamides . The exact molecular and cellular effects would depend on the specific compounds synthesized and their subsequent interactions within a biological system.
特性
IUPAC Name |
1-bromo-4-(2-bromoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTDRDYSJZQPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451829 | |
| Record name | 1-Bromo-4-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2-bromoethyl)benzene | |
CAS RN |
1746-28-7 | |
| Record name | 1-Bromo-4-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromophenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

